molecular formula C7H7BrN2O2 B8211369 3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester

Cat. No.: B8211369
M. Wt: 231.05 g/mol
InChI Key: JGQLLNJOYKRUOD-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinic acid, featuring an amino group at the 3-position and a bromine atom at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester typically involves the bromination of methyl 3-amino-picolinate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-bromopicolinate: Similar structure but with the bromine atom at the 5-position.

    Methyl 3-amino-6-bromopicolinate: Bromine atom at the 6-position.

    Methyl 3-amino-2-bromopicolinate: Bromine atom at the 2-position

Uniqueness

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

methyl 3-amino-4-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQLLNJOYKRUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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